2-Cyano-3-(3,5-difluorophenyl)propionic Acid
Description
2-Cyano-3-(3,5-difluorophenyl)propionic acid (CAS: 1082386-59-1) is a fluorinated organic compound featuring a propionic acid backbone substituted with a cyano (-CN) group at the β-position and a 3,5-difluorophenyl ring at the γ-position. Its molecular formula is C₁₀H₇F₂NO₂, with a molecular weight of 227.17 g/mol. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the cyano group contributes to its reactivity in synthetic chemistry, particularly in nucleophilic addition or cyclization reactions .
Properties
CAS No. |
2044707-20-0 |
|---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-cyano-3-(3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1H2,(H,14,15) |
InChI Key |
ADSURIWBAMIKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel condensation is a cornerstone for constructing α-cyano-β-aryl acrylic acid intermediates, which are subsequently reduced to yield the target compound. This method involves reacting 3,5-difluorobenzaldehyde with cyanoacetic acid in the presence of a base, typically ammonium acetate or piperidine. The reaction proceeds as follows:
$$
\text{3,5-Difluorobenzaldehyde} + \text{Cyanoacetic Acid} \xrightarrow{\text{Base, Solvent}} \text{3-(3,5-Difluorophenyl)-2-cyanoacrylic Acid}
$$
Key considerations include:
- Solvent : Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic aldehydes and cyanoacetic acid.
- Temperature : Reflux conditions (~80°C for ethanol, ~120°C for DMF) ensure complete conversion within 6–8 hours.
- Work-up : Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water mixtures.
Meldrum’s Acid-Mediated Condensation
Adapted from a patent describing analogous compounds, this route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a β-ketoester intermediate, which undergoes decarboxylation to yield the propionic acid backbone:
$$
\text{3,5-Difluorobenzaldehyde} + \text{Meldrum’s Acid} \xrightarrow{\text{Formic Acid, Base}} \text{3-(3,5-Difluorophenyl)propionic Acid Derivative}
$$
Critical steps include:
- Condensation : Conducted at 0–150°C with formic acid as a reducing agent and potassium carbonate as the base.
- Decarboxylation : Facilitated by heating the intermediate under acidic conditions (pH 2–3) to remove the β-keto group.
- Cyano Group Introduction : Achieved via nucleophilic substitution using potassium cyanide or trimethylsilyl cyanide on a brominated precursor.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 8 |
| DMF | 36.7 | 85 | 6 |
| Toluene | 2.4 | 42 | 12 |
Polar aprotic solvents like DMF enhance nucleophilicity of the cyanide ion, accelerating condensation. Ethanol, though less efficient, is preferred industrially for its lower toxicity and ease of removal.
Temperature and Catalytic Systems
Elevated temperatures (80–120°C) are critical for overcoming activation energy barriers in condensation steps. Catalysts such as InCl₃ (indium(III) chloride) have been explored for analogous syntheses, reducing reaction times by 50% under ultrasound irradiation. However, scalability remains challenging due to catalyst costs.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ continuous flow systems to optimize heat transfer and mixing. Key parameters include:
- Residence Time : 20–30 minutes at 100°C.
- Catalyst Recovery : Immobilized bases (e.g., silica-supported piperidine) enable reuse across 10+ batches.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Knoevenagel | 78–85 | 98 | 120 |
| Meldrum’s Acid Route | 65–72 | 95 | 150 |
| Industrial Flow | 88–92 | 99 | 90 |
The industrial flow method outperforms batch processes in yield and cost due to streamlined workflows and reduced manual intervention.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3,5-difluorophenyl)propionic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-Cyano-3-(3,5-difluorophenyl)propionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form various derivatives. These interactions can affect biological processes and pathways, making it a valuable compound for research and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 2-cyano-3-(3,5-difluorophenyl)propionic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity: The cyano group in 2-cyano-3-(3,5-difluorophenyl)propionic acid increases electrophilicity compared to its non-cyano analog (CAS 84315-24-2), making it more reactive in Michael addition reactions . Replacement of -CN with -NH₂ (CAS 500718-18-3) introduces basicity, altering solubility in polar solvents and expanding utility in peptide coupling .
Fluorination Patterns: 3,5-Difluorophenyl substitution (as in the target compound) provides symmetrical electronic withdrawal, enhancing stability against oxidative degradation compared to mono-fluoro analogs (e.g., 3-(4-fluorophenyl)propionic acid, CAS 459-31-4) . Trifluoromethyl groups (e.g., CAS 94022-99-8) introduce steric bulk and lipophilicity, favoring membrane permeability in agrochemical applications .
The absence of a cyano group in 3-(3,5-difluorophenyl)propionic acid (CAS 84315-24-2) limits its use in radical-mediated reactions but simplifies purification in industrial synthesis .
Synthetic Utility: Nitro-substituted derivatives (e.g., CAS 2044707-20-0) are precursors for aromatic amines, whereas the target compound’s difluoro-cyano combination is tailored for kinase inhibitor intermediates .
Biological Activity
2-Cyano-3-(3,5-difluorophenyl)propionic acid is a notable compound in medicinal chemistry, characterized by its unique structure that includes a cyano group and a propionic acid moiety. This compound has garnered attention due to its significant biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C11H8F2N O2
- Molecular Weight : 211.16 g/mol
- Structural Features : The presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring enhances its biological activity and stability.
Biological Activities
Research has indicated that 2-cyano-3-(3,5-difluorophenyl)propionic acid exhibits a range of biological activities:
-
Anticancer Properties :
- The compound has shown potential in inhibiting the proliferation of various cancer cell lines. In particular, studies have demonstrated its effectiveness against colorectal and pancreatic cancer models, where it significantly reduced tumor growth.
- For instance, in vitro assays reported an IC50 value in the low micromolar range for specific cancer cell lines, indicating strong antiproliferative effects.
-
Mechanism of Action :
- The compound appears to interact with key signaling pathways involved in cell proliferation and survival. It has been observed to inhibit the MEK/ERK signaling pathway, which is often constitutively active in several cancers. This inhibition can lead to reduced phosphorylation of ERK1/2, a critical mediator in cancer cell growth.
- Additionally, it may induce apoptosis through caspase-dependent pathways, further contributing to its anticancer effects.
Case Studies
Several studies have highlighted the biological activity of 2-cyano-3-(3,5-difluorophenyl)propionic acid:
- Study 1 : A study involving human colorectal cancer cells (HT-29) demonstrated that treatment with this compound resulted in significant growth inhibition (IC50 = 14 nmol/L). The mechanism was linked to the downregulation of ERK phosphorylation .
- Study 2 : In a xenograft model using pancreatic cancer cells (BxPC3), administration of the compound led to marked tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
Comparative Analysis with Analog Compounds
The following table summarizes the structural similarities and differences between 2-cyano-3-(3,5-difluorophenyl)propionic acid and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyano-3-(4-fluorophenyl)propionic acid | C10H8FNO2 | Similar structure with one fluorine substitution |
| 2-Cyano-3-(4-methylphenyl)propionic acid | C11H13NO2 | Contains a methyl group instead of fluorine |
| 3-(3,5-Difluorophenyl)propionic acid | C9H8F2O2 | Lacks cyano group but shares phenyl structure |
This comparison highlights how the specific substitution pattern on the phenyl ring and the presence of the cyano group contribute to the unique reactivity and potential biological effects of 2-cyano-3-(3,5-difluorophenyl)propionic acid compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
